1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde

Catalog No.
S13367681
CAS No.
59303-01-4
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde

CAS Number

59303-01-4

Product Name

1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde

IUPAC Name

1-(furan-2-ylmethyl)pyrrole-3-carbaldehyde

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c12-8-9-3-4-11(6-9)7-10-2-1-5-13-10/h1-6,8H,7H2

InChI Key

QHMAVTMJOHFHAT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C=CC(=C2)C=O

1-(Furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound characterized by the presence of both a furan and a pyrrole moiety. Its molecular formula is C10H9NOC_{10}H_{9}NO and it features an aldehyde functional group, which contributes to its reactivity and potential applications in various fields. The compound is notable for its unique structural arrangement, where the furan ring is directly attached to the pyrrole, enhancing its chemical properties and biological activity.

1-(Furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde undergoes several chemical transformations, including:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Nucleophilic Substitution: The furan ring can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde has been explored in various studies. It exhibits potential antimicrobial and anticancer properties, making it a candidate for further research in drug development. The presence of the furan and pyrrole rings may contribute to its ability to interact with biological targets, influencing cellular pathways and exhibiting pharmacological effects.

Several synthetic routes have been developed for 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde:

  • Pyrrole Formation: One common method involves the condensation of furan with pyrrole derivatives under acidic conditions, often using catalysts such as Lewis acids.
  • Direct Aldehyde Synthesis: A more recent approach utilizes multi-component reactions that allow for the simultaneous formation of the pyrrole and aldehyde functionalities from readily available starting materials, enhancing efficiency and yield .

These methods reflect ongoing efforts to develop more sustainable and efficient synthetic protocols.

The compound has several applications across different fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a target for drug discovery efforts, particularly in developing new antimicrobial or anticancer agents.
  • Material Science: The unique properties of 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde may also find applications in creating materials with specific electronic or optical characteristics.

Studies on 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde's interactions with biological molecules have revealed insights into its mechanism of action. The compound may interact with enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde, including:

Compound NameStructural Features
1-(4-Nitrophenyl)-1H-pyrrole-3-carbaldehydeContains a nitrophenyl group instead of furan
1-(2-Furanylmethyl)-1H-pyrroleFuran group directly attached to pyrrole
1-(4-Aminophenyl)-1H-pyrrole-3-carbaldehydeAmino group substitution on phenyl ring
1-(2-Furanylmethyl)-pyrrole-3-carboxylic acidCarboxylic acid functional group instead of aldehyde

Uniqueness: The uniqueness of 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde lies in its specific combination of functional groups—particularly the furan and aldehyde—providing distinct reactivity patterns that are not present in similar compounds. This structural arrangement enhances its potential utility in various

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

175.063328530 g/mol

Monoisotopic Mass

175.063328530 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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